molecular formula C23H27ClN2O3 B3488416 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-N-cyclohexylbenzamide

2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-N-cyclohexylbenzamide

Cat. No.: B3488416
M. Wt: 414.9 g/mol
InChI Key: VAOTVRRPISLMRC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-N-cyclohexylbenzamide” are not mentioned in the available resources .

Mechanism of Action

The mechanism of action for “2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-N-cyclohexylbenzamide” is not specified in the available resources .

Safety and Hazards

While specific safety and hazard information for “2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-N-cyclohexylbenzamide” is not available, it’s important to handle all chemical compounds with care and appropriate safety measures .

Future Directions

The future directions for research on “2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-N-cyclohexylbenzamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially uncover new applications for this compound .

Properties

IUPAC Name

2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3/c1-15-12-18(13-16(2)22(15)24)29-14-21(27)26-20-11-7-6-10-19(20)23(28)25-17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9,14H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOTVRRPISLMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-N-cyclohexylbenzamide
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Reactant of Route 6
2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-N-cyclohexylbenzamide

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